molecular formula C21H25NO2S B11652971 2,2,4,6,7-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

2,2,4,6,7-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

Cat. No.: B11652971
M. Wt: 355.5 g/mol
InChI Key: PCYNRQGWCSRCRT-UHFFFAOYSA-N
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Description

2,2,4,6,7-pentamethyl-1-(4-methylbenzenesulfonyl)-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-pentamethyl-1-(4-methylbenzenesulfonyl)-1,2-dihydroquinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of methyl groups: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-pentamethyl-1-(4-methylbenzenesulfonyl)-1,2-dihydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2,2,4,6,7-pentamethyl-1-(4-methylbenzenesulfonyl)-1,2-dihydroquinoline may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilization in the development of organic semiconductors or light-emitting diodes (LEDs).

    Industrial Chemistry: Application as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,6,7-pentamethyl-1-(4-methylbenzenesulfonyl)-1,2-dihydroquinoline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,4,6-trimethylquinoline: A methylated derivative with fewer methyl groups.

    4-methylbenzenesulfonyl chloride: A sulfonylating agent used in the synthesis.

Uniqueness

2,2,4,6,7-pentamethyl-1-(4-methylbenzenesulfonyl)-1,2-dihydroquinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H25NO2S

Molecular Weight

355.5 g/mol

IUPAC Name

2,2,4,6,7-pentamethyl-1-(4-methylphenyl)sulfonylquinoline

InChI

InChI=1S/C21H25NO2S/c1-14-7-9-18(10-8-14)25(23,24)22-20-12-16(3)15(2)11-19(20)17(4)13-21(22,5)6/h7-13H,1-6H3

InChI Key

PCYNRQGWCSRCRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C(=C3)C)C)C(=CC2(C)C)C

Origin of Product

United States

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